Home > Products > Building Blocks P12729 > Cyproheptadine
Cyproheptadine - 129-03-3

Cyproheptadine

Catalog Number: EVT-288689
CAS Number: 129-03-3
Molecular Formula: C21H21N
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyproheptadine is a synthetic organic compound classified as a first-generation antihistamine. [, , , , ] It exhibits antiserotonergic, anticholinergic, and local anesthetic properties. [] While often used clinically for allergic reactions, its role in scientific research extends beyond its antihistaminic function. It serves as a valuable tool for investigating various biological processes and disease models, particularly those related to serotonin, histamine, and calcium channels.

Future Directions
  • Exploration of its potential therapeutic applications beyond its established uses: For example, exploring its use in treating conditions related to ER stress and fibrosis, based on its role as a SET7/9 inhibitor. []

Synthesis Analysis

Methods and Technical Details

The synthesis of cyproheptadine typically involves several key steps. One prevalent method begins with the Grignard reaction, where (1-methylpiperidin-4-yl)magnesium chloride reacts with dibenzosuberone. The reaction is conducted under controlled conditions to yield cyproheptadine hydrochloride .

A more recent approach involves using magnesium bars in tetrahydrofuran as a solvent, where 1-methyl-4-chloropiperidine is introduced to form a magnesium complex that subsequently reacts with dibenzo[a,e]cycloheptatrien-5-one. This method emphasizes reducing hazardous chemicals and improving industrial scalability .

Chemical Reactions Analysis

Reactions and Technical Details

Cyproheptadine undergoes various chemical reactions typical of amines and aromatic compounds. Notably, it can participate in alkylation, acylation, and electrophilic aromatic substitution reactions. For example, when treated with acyl chlorides, it can form amides, while reaction with alkyl halides can yield quaternary ammonium salts.

Moreover, cyproheptadine's reactivity can be exploited in the synthesis of derivatives aimed at enhancing its pharmacological profile or modifying its therapeutic applications .

Mechanism of Action

Process and Data

The primary mechanism of action of cyproheptadine involves its role as an antagonist at the histamine H1 receptor. By blocking histamine from binding to its receptor, cyproheptadine effectively reduces symptoms associated with allergic responses such as itching, sneezing, and nasal congestion. Additionally, its anticholinergic activity contributes to its sedative effects.

Research indicates that cyproheptadine may also influence serotonin receptors, which could explain its appetite-stimulating properties . This multifaceted mechanism underscores its utility in various therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 130-135 °C
  • Solubility: Soluble in water (as hydrochloride), ethanol, and methanol; practically insoluble in ether.

Chemical Properties

  • pH: The pH of a 1% solution is generally around 4-6.
  • Stability: Stable under normal conditions but sensitive to light; should be stored in a dark container.
  • Reactivity: Reacts with strong oxidizing agents and acids.

These properties are critical for understanding how cyproheptadine behaves in pharmaceutical formulations and biological systems .

Applications

Scientific Uses

Cyproheptadine is primarily used in clinical settings for:

  • Allergy Treatment: Effective against allergic rhinitis and urticaria.
  • Appetite Stimulation: Utilized in pediatric patients or those suffering from conditions leading to weight loss.
  • Migraine Management: Sometimes prescribed off-label for migraine prophylaxis due to its sedative effects.

In addition to these applications, ongoing research explores cyproheptadine's potential roles in treating other conditions like serotonin syndrome or as an adjunct therapy for specific psychiatric disorders .

Chemical and Pharmacological Foundations of Cyproheptadine

Structural Characterization and Synthesis Pathways

Cyproheptadine (C₂₁H₂₁N) is a tricyclic compound featuring a distinctive benzocycloheptene scaffold fused with a piperidine moiety. Its molecular architecture centers on a seven-membered central ring bridged by two benzene rings, with a methyl-substituted piperidine group linked via a carbon-carbon double bond. This conjugated system confers planar rigidity, facilitating extensive interactions with aromatic residues in target receptors [1] [4]. The compound’s average molecular weight is 287.3981 g/mol, with a monoisotopic mass of 287.1674 g/mol [1].

Synthesis typically employs Friedel-Crafts acylation, where dibenzosuberone undergoes condensation with 1-methyl-4-piperidine carbonyl chloride. Subsequent dehydration and reduction steps yield the final structure. The exocyclic olefin linkage is critical for receptor binding, while the tertiary amine in the piperidine ring facilitates salt formation (e.g., hydrochloride) for pharmaceutical stability [4].

Table 1: Molecular Properties of Cyproheptadine

PropertyValue
Chemical FormulaC₂₁H₂₁N
Molecular Weight287.3981 g/mol
Monoisotopic Mass287.1674 g/mol
Structure TypeTricyclic benzocycloheptene
Key Functional GroupsPiperidine, exocyclic alkene

Receptor Binding Affinity Profiling

H1 Histaminergic Receptor Antagonism

Cyproheptadine demonstrates sub-nanomolar affinity for histamine H1 receptors (Ki = 0.06–2.3 nM), positioning it among the most potent first-generation antihistamines [4] [9]. This high-affinity binding occurs through competitive inhibition at the orthosteric site, where the tricyclic core forms π-π stacking with Phe432 and the protonated piperidine nitrogen forms a salt bridge with Asp107 of the H1 receptor. Such interactions prevent histamine-induced Gq protein activation, thereby suppressing downstream inflammatory pathways [1]. Functional studies confirm its efficacy in blocking histamine-mediated vasodilation and capillary permeability, underpinning its clinical utility in urticaria and allergic rhinitis. In cold urticaria models, Cyproheptadine abolishes wheal formation without altering histamine release, confirming pure receptor blockade [6].

Serotonergic (5-Hydroxytryptamine2) Receptor Modulation

Cyproheptadine is a broad-spectrum serotonin antagonist, with highest potency at 5-hydroxytryptamine2A, 5-hydroxytryptamine2B, and 5-hydroxytryptamine2C subtypes (Ki = 0.46–18 nM) [4] [9]. Its 5-hydroxytryptamine2A antagonism involves hydrogen bonding with Ser159 and hydrophobic interactions with transmembrane helix V. This activity directly suppresses serotonin-induced excitation of spinal motoneurons, evidenced by:

  • Reduced motor unit firing rates (-1.06 pulses/sec) during voluntary muscle contractions
  • Increased motor unit derecruitment thresholds (+1.23% maximal voluntary contraction)
  • Diminished persistent inward currents in motoneurons [2] [7]

Positron emission tomography studies indicate that 4 mg three times daily achieves >85% 5-hydroxytryptamine2 receptor occupancy in the human brain, explaining its efficacy in migraine prophylaxis and serotonin syndrome [1] [4].

Anticholinergic and Antidopaminergic Activity

Beyond histamine and serotonin receptors, Cyproheptadine exhibits moderate affinity for muscarinic acetylcholine receptors (M1–M5; Ki = 7–12 nM) and dopamine D2/D3 receptors (Ki = 8–112 nM) [4] [9]. Muscarinic antagonism arises from the piperidine moiety mimicking acetylcholine’s quaternary ammonium group, competitively inhibiting ligand binding. Dopaminergic effects manifest as blockade of dopamine-induced vasoconstriction in isolated canine arteries (pA2 = 7.46), where Cyproheptadine shifts concentration-response curves rightward by 2 log units. Receptor protection assays confirm dopamine and serotonin receptors share structural homology, as dopamine preincubation prevents Cyproheptadine blockade [3].

Table 2: Receptor Binding Affinity Profile

Receptor TypeKi (nM)Primary Action
Histamine H10.06–2.3Antagonist
5-Hydroxytryptamine2A0.46–3.0Antagonist
5-Hydroxytryptamine2C2.2–18Antagonist
Muscarinic M1–M57–12Antagonist
Dopamine D274–112Antagonist
Dopamine D38Antagonist

Metabolic Pathways and Enzymatic Interactions

Cytochrome P450 3A4-Mediated Biotransformation

Cyproheptadine undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4, generating multiple oxidative metabolites. The dominant biotransformation involves:

  • Epoxidation: Formation of a 10,11-epoxide intermediate across the central ring
  • Hydrolysis: Conversion to dihydrodiol derivatives
  • Glucuronidation: Synthesis of a quaternary ammonium glucuronide conjugate, identified as the principal urinary metabolite [1] [8]

Approximately 34% of fecal radioactivity (after radiolabeled administration) represents unchanged parent drug, indicating incomplete first-pass metabolism. Cyproheptadine also functions as a weak sigma-1 receptor ligand (Ki = 750 nM), activating Gi-protein signaling that inhibits protein kinase A. This indirectly enhances voltage-gated potassium currents (I_K) in cortical neurons by reducing channel phosphorylation—an effect abolished by sigma-1 antagonists [5].

Protein Binding and Elimination Kinetics

Cyproheptadine exhibits extensive plasma protein binding (96–99%), primarily to albumin and α1-acid glycoprotein, restricting its volume of distribution [4] [8]. Elimination occurs via dual pathways:

  • Renal Excretion: 40% of administered radioactivity recovered in urine, predominantly as polar metabolites
  • Fecal Excretion: 2–20% eliminated in feces, containing 34% intact parent compound [1]

The compound’s lipophilicity (logP ≈ 5.2) facilitates blood-brain barrier penetration, correlating with central effects like appetite stimulation. Pharmacokinetic studies report peak plasma concentrations (Cmax) at 30.0 μg/L after oral dosing, with an area under the curve of 209 μg·h/L. Sublingual administration yields significantly lower exposure (Cmax = 4.0 μg/L), suggesting gut-mediated first-pass activation [1].

Table 3: Pharmacokinetic Parameters

ParameterValueNotes
Plasma Protein Binding96–99%Albumin, α1-acid glycoprotein
Renal Excretion40% of doseMetabolites only
Fecal Excretion2–20% of dose34% as unchanged drug
Major MetaboliteQuaternary ammonium glucuronideIdentified in human urine
Peak Plasma Concentration30.0 μg/L (oral)Time to peak: 1–3 hours

Properties

CAS Number

129-03-3

Product Name

Cyproheptadine

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3

InChI Key

JJCFRYNCJDLXIK-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1

Solubility

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/
1.36e-02 g/L

Synonyms

Antergan
Cyproheptadine
Dihexazin
Periactin
Peritol
Viternum

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.